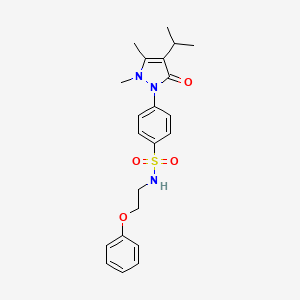

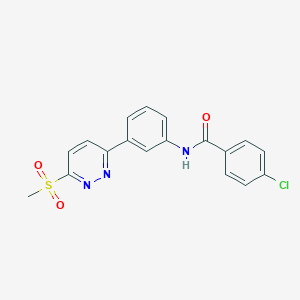

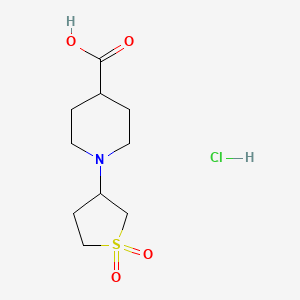

4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.

BenchChem offers high-quality 4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition of Leucyl-tRNA Synthetase (LRS)

BC-LI-0186 is a selective blocker of Leucyl-tRNA synthetase (LRS) and Ras-related GTP-binding protein D (RagD) interaction . LRS is an aminoacyl-tRNA synthetase that catalyzes the ligation of leucine to its cognate tRNA . By inhibiting this interaction, BC-LI-0186 can suppress the growth of certain cancer cells .

Inhibition of mTORC1 Activity

BC-LI-0186 inhibits mTOR complex 1 (mTORC1) activity by blocking binding to LRS without affecting catalytic activity . The mTORC1 pathway regulates cell growth and proliferation, and its inhibition could be useful in cancer treatment .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

BC-LI-0186 has shown potential in the treatment of non-small cell lung cancer (NSCLC). It has been found to inhibit the noncanonical mTORC1-activating function of LRS, providing a new therapeutic strategy for NSCLC .

Combination Therapy with MEK1/2 Inhibitor

The combination of BC-LI-0186 and trametinib, a MEK inhibitor, has been shown to enhance the anti-tumor effect in non-small cell lung cancer (NSCLC) . This combination inhibited the phosphorylation of S6, MEK, and extracellular signal-regulated kinase and their synergistic effects were confirmed in a mouse xenograft model .

Autophagy Induction

BC-LI-0186 has been found to induce autophagy, a cellular process involved in the degradation and recycling of cellular components . This property could be beneficial in the treatment of certain types of cancer.

Treatment of Rapamycin-Resistant Cancer Cells

BC-LI-0186 has been found to effectively suppress the growth of rapamycin-resistant MCT116 MM cancer cells with mTOR-S2035I mutation both in cultures and in mice in vivo .

Mécanisme D'action

Target of Action

BC-LI-0186, also known as 4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide, primarily targets the Leucyl-tRNA synthetase (LRS) and Ras-related GTP-binding protein D (RagD) . LRS is an enzyme that plays a crucial role in protein synthesis by catalyzing the ligation of leucine to its cognate tRNA . RagD is a protein involved in the activation of mTORC1, a protein complex that regulates cell growth and survival .

Mode of Action

BC-LI-0186 acts as a potent and selective inhibitor of the interaction between LRS and RagD . It competitively binds to the RagD interacting site of LRS, thereby inhibiting the activation of mTORC1 . Importantly, BC-LI-0186 does this without affecting the separate catalytic activity of LRS .

Biochemical Pathways

The primary biochemical pathway affected by BC-LI-0186 is the mTORC1 pathway . By inhibiting the interaction between LRS and RagD, BC-LI-0186 prevents the activation of mTORC1, which is usually triggered by branched-chain amino acids such as leucine . This results in decreased protein synthesis, affecting various downstream effects related to cell growth and survival .

Result of Action

The molecular effect of BC-LI-0186 is the inhibition of mTORC1 activation, leading to decreased protein synthesis . On a cellular level, this results in suppressed growth of cancer cells, particularly those resistant to rapamycin . BC-LI-0186 has also been shown to promote muscle regeneration after injury .

Action Environment

The action of BC-LI-0186 can be influenced by environmental factors such as the presence of leucine, a branched-chain amino acid that usually triggers mTORC1 activation . In the absence of leucine, BC-LI-0186 can suppress mTORC1 activation more effectively

Propriétés

IUPAC Name |

4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-16(2)21-17(3)24(4)25(22(21)26)18-10-12-20(13-11-18)30(27,28)23-14-15-29-19-8-6-5-7-9-19/h5-13,16,23H,14-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYWMHPZMHDCHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336671 |

Source

|

| Record name | BC-LI-0186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

695207-56-8 |

Source

|

| Record name | BC-LI-0186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2781083.png)

![6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid](/img/structure/B2781084.png)

![1-Methyl-5-[[4-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carbonyl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2781087.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2781090.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2781093.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2781096.png)